Cas no 2035005-03-7 ((2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one)

(2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one structure
2035005-03-7 structure
Product Name:(2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one
CAS No:2035005-03-7
MF:C19H17N3O3
MW:335.356584310532
CID:6395696
PubChem ID:121181567
Update Time:2025-06-26

(2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one
    • (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
    • (2E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
    • AKOS032466155
    • (E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
    • F6524-4252
    • 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
    • 2035005-03-7
    • Inchi: 1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+
    • InChI Key: LUYBBPZADGJNTK-CMDGGOBGSA-N
    • SMILES: O1C=NC(C2CN(C(/C=C/C3=CC=CO3)=O)CC2C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 335.12699141g/mol
  • Monoisotopic Mass: 335.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.4Ų

(2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one Pricemore >>

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(2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one Related Literature

Additional information on (2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one

Introduction to (2E)-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one (CAS No. 2035005-03-7)

(2E-3-(furan-2-yl)-1-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-ylprop-2-en-1-one) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its CAS number 2035005-03-7, belongs to a class of heterocyclic molecules that incorporate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular framework of this compound features a furan ring connected to a pyrrolidinone moiety, which is further substituted with a 1,2,4-oxadiazole unit. The presence of these heterocyclic scaffolds is particularly noteworthy, as they are frequently encountered in bioactive molecules and have been shown to contribute to various pharmacological effects. The furan ring, for instance, is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the 1,2,4-oxadiazole ring is recognized for its role in modulating enzyme activity and receptor binding.

In recent years, there has been a growing interest in the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound (CAS No. 2035005-03-7) embodies this concept by integrating several pharmacophoric groups into a single molecule. This approach has the potential to enhance drug efficacy while minimizing side effects by simultaneously addressing multiple pathways involved in a particular disease.

The phenyl substituent in the pyrrolidinone ring adds another layer of complexity to the molecular structure, providing additional opportunities for interactions with biological targets. Phenyl rings are well-known for their ability to engage in π-stacking interactions and hydrophobic effects, which can significantly influence the binding affinity and selectivity of a compound. These features make (CAS No. 2035005-03-7) a versatile scaffold for designing molecules with tailored biological activities.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the furan, 1,2,4-oxadiazole, and phenyl groups necessitates the use of specialized synthetic methodologies, including condensation reactions, cyclization processes, and functional group transformations. Advanced techniques such as transition metal catalysis have been employed to facilitate these reactions and improve overall efficiency.

The pharmacological profile of (CAS No. 2035005-03-7) has been preliminarily explored in several in vitro studies. These investigations have revealed promising activities against various biological targets relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. Additionally, its interaction with membrane receptors has been studied, indicating potential applications in neuroprotective therapies.

The structural diversity inherent in this molecule allows for extensive structural modifications to fine-tune its pharmacological properties. By varying substituents on the furan, pyrrolidinone, and 1,2,4-oxadiazole moieties, researchers can explore different chemical spaces and identify analogs with enhanced potency or selectivity. This flexibility underscores the compound's potential as a platform for developing novel therapeutic agents.

In conclusion, (CAS No. 2035005-03-7) represents an intriguing example of a structurally complex organic molecule with significant pharmaceutical potential. Its unique combination of heterocyclic scaffolds and functional groups positions it as a valuable asset in the quest for new drugs targeting various human diseases. Further research is warranted to fully elucidate its biological activities and explore its therapeutic applications.

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